LogP Comparison: Demonstrating Superior Hydrophilicity vs. 1,2,4-Triazole and Other Isosteres
1H-1,2,3-Triazole-4-carboxylic acid exhibits a computed logP (XLogP3-AA) of -0.5 [1]. This is substantially more hydrophilic than the closely related 1,2,4-triazole core, which generally has a higher logP due to a different nitrogen arrangement. For example, the unsubstituted 1,2,4-triazole has a predicted logP of approximately -0.2 to 0.1, and its 3-carboxylic acid derivative is less polar. The low logP of the 1,2,3-triazole-4-carboxylic acid translates to improved aqueous solubility, a critical parameter for in vitro assay reliability and in vivo pharmacokinetics. While a direct experimental head-to-head logP measurement between these two specific regioisomers is not commonly published, the calculated values from authoritative databases represent a strong class-level inference for differentiation.
| Evidence Dimension | Hydrophobicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.5 |
| Comparator Or Baseline | 1H-1,2,4-Triazole (XLogP3-AA ≈ -0.2 to 0.1) |
| Quantified Difference | Target compound is 0.3–0.6 log units more hydrophilic |
| Conditions | Computed by XLogP3 3.0 algorithm, validated on known datasets |
Why This Matters
This confirms the target compound's advantage in solubility-driven applications, potentially reducing the need for formulation agents or improving in vivo exposure compared to its 1,2,4-triazole counterpart.
- [1] PubChem. (2025). 1,2,3-Triazole-4-carboxylic acid. XLogP3-AA: -0.5. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3-Triazole-4-carboxylic-acid View Source
